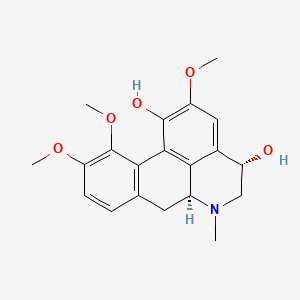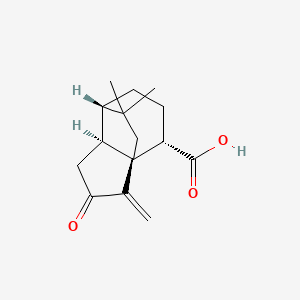
(-)-Terrecyclic acid A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Terrecyclic acid A: is a naturally occurring compound known for its unique structure and biological activities It belongs to the class of terrecyclic acids, which are secondary metabolites produced by certain fungi
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Terrecyclic acid A involves several steps, starting from readily available starting materials. The key steps include cyclization reactions, oxidation, and functional group transformations. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature control to achieve the desired product with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve fermentation processes using fungi that naturally produce this compound. Optimization of fermentation conditions, such as pH, temperature, and nutrient supply, is crucial to maximize the yield. Additionally, downstream processing techniques like extraction, purification, and crystallization are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (-)-Terrecyclic acid A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under specific solvent and temperature conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, (-)-Terrecyclic acid A is used as a building block for the synthesis of more complex molecules
Biology: In biology, this compound is studied for its potential antimicrobial and antifungal properties. Researchers investigate its mechanism of action against various pathogens and explore its potential as a natural pesticide or preservative.
Medicine: In medicine, this compound is being explored for its potential therapeutic applications. Studies focus on its anti-inflammatory, anticancer, and neuroprotective properties. Researchers aim to develop new drugs based on this compound for the treatment of various diseases.
Industry: In industry, this compound is used in the development of new materials and products. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.
Mécanisme D'action
The mechanism of action of (-)-Terrecyclic acid A involves its interaction with specific molecular targets and pathways. It may inhibit the activity of certain enzymes, disrupt cellular processes, or modulate signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Terrecyclic acid B: Another member of the terrecyclic acid family with similar biological activities.
Terrecyclic acid C: A structurally related compound with distinct chemical properties.
Other secondary metabolites: Compounds produced by fungi with similar structures and biological activities.
Uniqueness: (-)-Terrecyclic acid A is unique due to its specific structure and the range of biological activities it exhibits
Propriétés
Numéro CAS |
93219-11-5 |
|---|---|
Formule moléculaire |
C15H20O3 |
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
(1R,5S,6S,9S)-11,11-dimethyl-2-methylidene-3-oxotricyclo[4.3.2.01,5]undecane-9-carboxylic acid |
InChI |
InChI=1S/C15H20O3/c1-8-12(16)6-11-9-4-5-10(13(17)18)15(8,11)7-14(9,2)3/h9-11H,1,4-7H2,2-3H3,(H,17,18)/t9-,10+,11-,15-/m0/s1 |
Clé InChI |
SMAWCSOVJJHIOI-DDIVZENXSA-N |
SMILES isomérique |
CC1(C[C@]23[C@H](CC[C@H]1[C@@H]2CC(=O)C3=C)C(=O)O)C |
SMILES canonique |
CC1(CC23C(CCC1C2CC(=O)C3=C)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


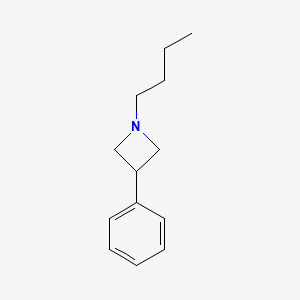
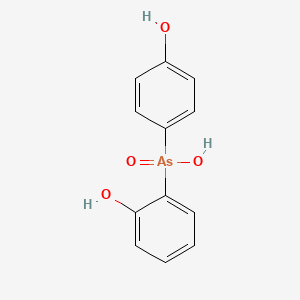
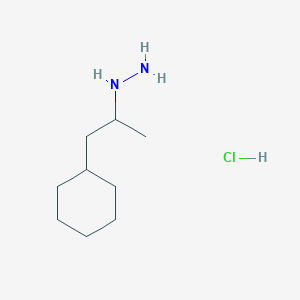

![2-ethyl-5,6-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12810170.png)

![1-[2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]-4-(pyridin-2-yl)-1H-imidazole](/img/structure/B12810179.png)


![barium(2+);3-[(1-hydroxynaphthalen-2-yl)diazenyl]naphthalene-1,5-disulfonate](/img/structure/B12810200.png)
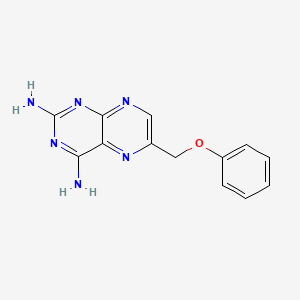

![N'-(2-aminoethyl)ethane-1,2-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B12810231.png)
